molecular formula C9H7N3O B12331788 2-Imino-6-methylidenequinazolin-4-one

2-Imino-6-methylidenequinazolin-4-one

Cat. No.: B12331788
M. Wt: 173.17 g/mol
InChI Key: SFSCSHBICZXASN-UHFFFAOYSA-N
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Description

2-Imino-6-methylidenequinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-methylidenequinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted with suitable reagents to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methylidenequinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Imino-6-methylidenequinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-6-methylidenequinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-6-methylidenequinazolin-4-one is unique due to its specific imino and methylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-imino-6-methylidenequinazolin-4-one

InChI

InChI=1S/C9H7N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H2,(H2,10,12,13)

InChI Key

SFSCSHBICZXASN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=N)NC(=O)C2=C1

Origin of Product

United States

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